PNU-145156E: A Technical Guide to its Anti-Angiogenic Mechanism of Action
PNU-145156E: A Technical Guide to its Anti-Angiogenic Mechanism of Action
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
PNU-145156E (also known as FCE 26644) is a synthetic, non-cytotoxic molecule identified as a potent inhibitor of angiogenesis. Its primary mechanism of action is not through direct cellular toxicity, but rather through the sequestration of key pro-angiogenic growth factors. By forming a stable, yet reversible, complex with heparin-binding growth factors—most notably basic Fibroblast Growth Factor (bFGF)—PNU-145156E effectively prevents these ligands from binding to their cognate receptors on endothelial cells. This blockade of receptor activation inhibits downstream signaling pathways responsible for endothelial cell proliferation and motility, critical steps in the formation of new blood vessels (angiogenesis) required for solid tumor growth. This document provides a detailed overview of the molecular interactions, key experimental findings, and signaling pathways associated with PNU-145156E.
Core Mechanism of Action: Growth Factor Sequestration
PNU-145156E is a sulfonated derivative of distamycin A.[1] Its mode of action is centered on its ability to act as a molecular "sponge," binding directly to pro-angiogenic growth factors in the extracellular space.
Key Molecular Interactions:
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Primary Target: The principal molecular target of PNU-145156E is basic Fibroblast Growth Factor (bFGF).[2][3][4][5]
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Complex Formation: PNU-145156E and bFGF form a tight, reversible 1:1 stoichiometric complex.[4][6]
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Binding Forces: The interaction is stabilized predominantly by electrostatic and hydrophobic forces, with a lesser contribution from hydrogen bonding.[6]
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Other Targets: In addition to bFGF, PNU-145156E has been shown to be capable of inhibiting the binding of platelet-derived growth factor (PDGF beta) and interleukin 1 (IL-1) to their respective receptors.[1]
By complexing with these growth factors, PNU-145156E sterically hinders their interaction with their high-affinity receptors on the surface of endothelial cells, thereby inhibiting the initiation of the angiogenic signaling cascade.[2][3]
Quantitative Data: Binding Affinity
The affinity of PNU-145156E for human bFGF has been quantitatively determined using multiple biophysical techniques. The dissociation constant (Kd) values from these experiments are summarized below.[6]
| Experimental Method | Dissociation Constant (Kd) |
| Picosecond Time-Resolved Fluorescence | 145 nM |
| Time-Resolved Anisotropy | 174 nM |
| High-Performance Affinity Chromatography | 150 nM |
Signaling Pathway Inhibition
PNU-145156E acts upstream of receptor activation. By sequestering bFGF, it prevents the dimerization of the Fibroblast Growth Factor Receptor (FGFR) and the subsequent activation of its intracellular tyrosine kinase domain. This effectively blocks the entire downstream signaling cascade that promotes angiogenesis.
Caption: Mechanism of PNU-145156E Action.
Experimental Protocols and Evidence
The mechanism of action of PNU-145156E has been elucidated through a series of in vitro and in vivo experiments. While full, detailed protocols require access to the primary literature, the methodologies employed are described here.
Biophysical Characterization of Binding
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Methodology: To quantify the binding between PNU-145156E and bFGF, researchers utilized several advanced biophysical techniques.[6]
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Picosecond Time-Resolved Fluorescence Emission: The fluorescence lifetime of PNU-145156E was measured in the presence of increasing concentrations of bFGF. A decrease in lifetime indicates binding, and the data were fitted to a binding isotherm to calculate the dissociation constant (Kd).
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Time-Resolved Anisotropy: This method measures the rotational correlation time of the molecule. An increase in the rotational time of PNU-145156E upon addition of bFGF indicates the formation of a larger complex, allowing for the calculation of Kd.
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High-Performance Affinity Chromatography: This technique was used as an independent method to verify the binding affinity.
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Workflow Diagram:
Caption: General workflow for bFGF binding assays.
In Vitro Angiogenesis Assays
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Methodology: The biological effect of PNU-145156E was assessed by its ability to inhibit bFGF-induced endothelial cell proliferation and motility.[3][5] While specific cell lines and conditions are detailed in the primary studies, a general protocol involves culturing endothelial cells, stimulating them with bFGF in the presence or absence of PNU-145156E, and measuring outcomes like cell count (proliferation) or migration in a wound-healing or transwell assay (motility).
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Key Finding: PNU-145156E was found to inhibit these bFGF-induced cellular processes without exhibiting direct cytotoxicity.[2][7]
In Vivo Efficacy and Angiogenesis Models
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Methodology: The anti-tumor and anti-angiogenic activity of PNU-145156E was confirmed in living organisms.
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Murine Tumor Models: The compound was administered to mice bearing solid tumors, such as M5076 reticulosarcoma and MXT fibrosarcoma, and its effect on tumor growth was measured.[1][2]
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Chick Chorioallantoic Membrane (CAM) Assay: This is a classic assay where fertilized chicken eggs are treated with the compound to observe its effect on the neovascularization of the membrane. PNU-145156E was shown to block this process.[1]
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Key Finding: PNU-145156E demonstrated anti-tumor activity at non-toxic doses in multiple preclinical models and was also found to potentiate the efficacy of conventional cytotoxic drugs.[1][7]
Clinical Development and Outlook
A Phase I clinical trial of PNU-145156E was conducted in patients with solid tumors to determine its safety, toxicity, and pharmacokinetics.[2][8] The maximum tolerated dose (MTD) was established at 1050 mg/m².[8] While the study did not observe objective tumor responses, disease stabilization was achieved in four patients.[2][8] The primary dose-limiting toxicities were related to thromboembolic events.[2] An unexpected finding from this study was the lack of a significant change in circulating serum bFGF levels, suggesting a complex pharmacokinetic and pharmacodynamic relationship in vivo.[2][8] The development of PNU-145156E highlights the therapeutic potential of growth factor sequestration as an anti-angiogenic strategy.
References
- 1. Antitumor activity of FCE 26644 a new growth-factor complexing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Nature of interaction between basic fibroblast growth factor and the antiangiogenic drug 7,7-(Carbonyl-bis[imino-N-methyl-4, 2-pyrrolecarbonylimino[N-methyl-4,2-pyrrole]-carbonylimino] )bis-(1, 3-naphthalene disulfonate) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The antitumor efficacy of cytotoxic drugs is potentiated by treatment with PNU 145156E, a growth-factor-complexing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PNU-145156E, a novel angiogenesis inhibitor, in patients with solid tumors: a phase I and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
